N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide
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Overview
Description
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a diethylamino group, a dioxidotetrahydrothiophenyl group, and a methoxybenzamide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide typically involves multi-step reactions. One common approach starts with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions. For instance, the synthesis might involve:
Formation of the diethylamino benzyl intermediate: This can be achieved by reacting diethylamine with a suitable benzyl halide under basic conditions.
Preparation of the dioxidotetrahydrothiophenyl intermediate: This involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide.
Coupling reaction: The final step involves coupling the diethylamino benzyl intermediate with the dioxidotetrahydrothiophenyl intermediate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group back to tetrahydrothiophene.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or methoxybenzamide moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Tetrahydrothiophene derivatives.
Substitution products: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzamide moiety, in particular, may contribute to its unique binding affinity and selectivity for certain molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H30N2O4S |
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Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C23H30N2O4S/c1-4-24(5-2)20-11-9-18(10-12-20)16-25(21-13-14-30(27,28)17-21)23(26)19-7-6-8-22(15-19)29-3/h6-12,15,21H,4-5,13-14,16-17H2,1-3H3 |
InChI Key |
ZENOIAIMKCOBCD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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